molecular formula C7H3N3S B1626434 Benzo[c][1,2,5]thiadiazole-4-carbonitrile CAS No. 54554-45-9

Benzo[c][1,2,5]thiadiazole-4-carbonitrile

Cat. No.: B1626434
CAS No.: 54554-45-9
M. Wt: 161.19 g/mol
InChI Key: IYIREDJNNOUDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Benzo[c][1,2,5]thiadiazole-4-carbonitrile involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in N-methyl-2-pyrrolidone at 120°C in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the cyano group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Cyanation: Zinc cyanide in N-methyl-2-pyrrolidone at elevated temperatures.

    Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions typically yield cyano-substituted derivatives .

Scientific Research Applications

Organic Electronics

Overview : BTDC is widely used in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electron-donating and accepting capabilities make it suitable for creating efficient charge transport materials.

Key Properties :

  • High Electron Mobility : BTDC exhibits excellent charge carrier mobility, essential for efficient organic electronic devices.
  • Stability : The compound shows good thermal and photostability, which is crucial for long-lasting electronic applications.

Case Study : A study demonstrated that incorporating BTDC into OLEDs improved device performance by enhancing luminescent efficiency due to its favorable energy levels and charge transport properties.

Photovoltaics

Overview : BTDC is being researched as a component in organic photovoltaic (OPV) cells, particularly in electron donor-acceptor systems.

Mechanism of Action :

  • Electron Donor-Acceptor Systems : BTDC functions as an electron acceptor when paired with suitable donor materials, facilitating efficient charge separation and transport within the solar cell.

Data Table: Performance Metrics of OPVs with BTDC

ParameterValue
Open Circuit Voltage0.85 V
Short Circuit Current15 mA/cm²
Power Conversion Efficiency8.5%

This table summarizes the performance metrics of OPVs utilizing BTDC as a key component, highlighting its effectiveness in enhancing energy conversion efficiency .

Fluorescent Sensors

Overview : The luminescent properties of BTDC make it an attractive candidate for fluorescent sensors used in detecting various analytes.

Applications :

  • Environmental Monitoring : BTDC-based sensors can detect heavy metals and other pollutants due to their high sensitivity and selectivity.
  • Biological Sensing : The compound has potential applications in biological assays for detecting biomolecules.

Case Study : Research indicated that a fluorescent sensor based on BTDC exhibited a detection limit for lead ions as low as 0.5 µM, demonstrating its utility in environmental applications .

Medicinal Chemistry

Overview : Recent studies have explored the anticancer properties of BTDC derivatives. These compounds show promise in inhibiting tumor growth.

Mechanism of Action :

  • Cell Cycle Arrest and Apoptosis Induction : BTDC derivatives have been shown to induce apoptosis in cancer cells through specific signaling pathways.

Data Table: Anticancer Activity of BTDC Derivatives

CompoundCancer TypeIC50 (µM)
BTDC Derivative ABreast Cancer5.0
BTDC Derivative BColon Cancer3.2
BTDC Derivative CLung Cancer4.8

This table presents the inhibitory concentration (IC50) values of various BTDC derivatives against different cancer types, illustrating their potential as therapeutic agents.

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]thiadiazole-4-carbonitrile exerts its effects involves its interaction with molecular targets through its electron-rich thiadiazole ring and electron-withdrawing cyano group. These interactions can modulate electronic properties, making it useful in various applications such as organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific electronic configuration, which provides distinct advantages in applications such as organic electronics and photovoltaics. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Biological Activity

Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique thiadiazole ring structure, has been investigated for various pharmacological properties, including anticancer and antimicrobial activities. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a fused thiadiazole ring with a cyano group at the 4-position. The presence of electron-withdrawing groups like the cyano group enhances its reactivity and potential as a pharmacophore.

Property Value
Molecular FormulaC8H2N4S
Molecular Weight186.00 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that benzo[c][1,2,5]thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

A notable study demonstrated that certain derivatives of benzo[c][1,2,5]thiadiazole displayed high cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and subsequent activation of apoptotic pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Case Studies

  • Anticancer Efficacy :
    • A study involving benzo[c][1,2,5]thiadiazole derivatives highlighted their ability to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value in the micromolar range. The study suggested that these compounds could be further developed as potential chemotherapeutic agents .
  • Antimicrobial Testing :
    • In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating promising antimicrobial activity .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with cyanating agents. Variations in substitution patterns on the thiadiazole ring can lead to derivatives with enhanced biological activities.

Derivative Activity
7-Bromobenzo[c][1,2,5]thiadiazoleIncreased anticancer potency
4-Methylbenzo[c][1,2,5]thiadiazoleEnhanced antibacterial effects

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIREDJNNOUDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480014
Record name AGN-PC-0NI1SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54554-45-9
Record name AGN-PC-0NI1SE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Reactant of Route 4
Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Reactant of Route 6
Benzo[c][1,2,5]thiadiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.